

The Versatile Building Block: 2,6-Difluoropyrimidin-4-amine in Medicinal Chemistry

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Compound of Interest

Compound Name: 2,6-Difluoropyrimidin-4-amine

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoropyrimidin-4-amine is a key heterocyclic building block in modern medicinal chemistry, prized for its role in the synthesis of a diverse array of biologically active molecules. The pyrimidine core is a prevalent scaffold in numerous approved drugs, and the strategic placement of two fluorine atoms at the 2 and 6 positions significantly influences the molecule's reactivity and the properties of its derivatives.^[1] The strong electron-withdrawing nature of the fluorine atoms activates the pyrimidine ring for nucleophilic aromatic substitution (S_NAr) reactions, making it a versatile precursor for the synthesis of kinase inhibitors, antiviral agents, and other therapeutics.^[2] This document provides detailed application notes, experimental protocols, and data on the use of **2,6-difluoropyrimidin-4-amine** in drug discovery.

Applications in Drug Discovery

The 2,6-diaminopyrimidine scaffold, readily accessible from **2,6-difluoropyrimidin-4-amine**, is a well-established pharmacophore in the design of kinase inhibitors. The two amino groups can be differentially functionalized to interact with the hinge region and the solvent-exposed regions of the ATP-binding pocket of various kinases. This has led to the development of potent inhibitors for several important cancer targets.

Kinase Inhibitors

- **Epidermal Growth Factor Receptor (EGFR) Inhibitors:** The diaminopyrimidine core has been successfully employed to develop inhibitors of EGFR, a key target in non-small cell lung cancer (NSCLC).[3][4] Derivatives of 2,6-diaminopyrimidine have shown potent activity against both wild-type and mutant forms of EGFR, including the T790M resistance mutation.[3][5] By modifying the substituents on the pyrimidine core, researchers have been able to optimize potency and selectivity.[5]
- **Janus Kinase (JAK) Inhibitors:** The JAK family of tyrosine kinases plays a crucial role in cytokine signaling and is implicated in various inflammatory diseases and myeloproliferative neoplasms.[6][7] The 2,6-diaminopyrimidine scaffold has been utilized to create potent and selective JAK inhibitors.[4] Structure-activity relationship (SAR) studies have guided the design of derivatives with improved pharmacokinetic profiles and efficacy.[4]

Antiviral and Other Therapeutic Areas

While the primary focus has been on kinase inhibition, the versatility of the 2,6-diaminopyrimidine scaffold suggests its potential in other therapeutic areas, including the development of antiviral and antimicrobial agents.[1]

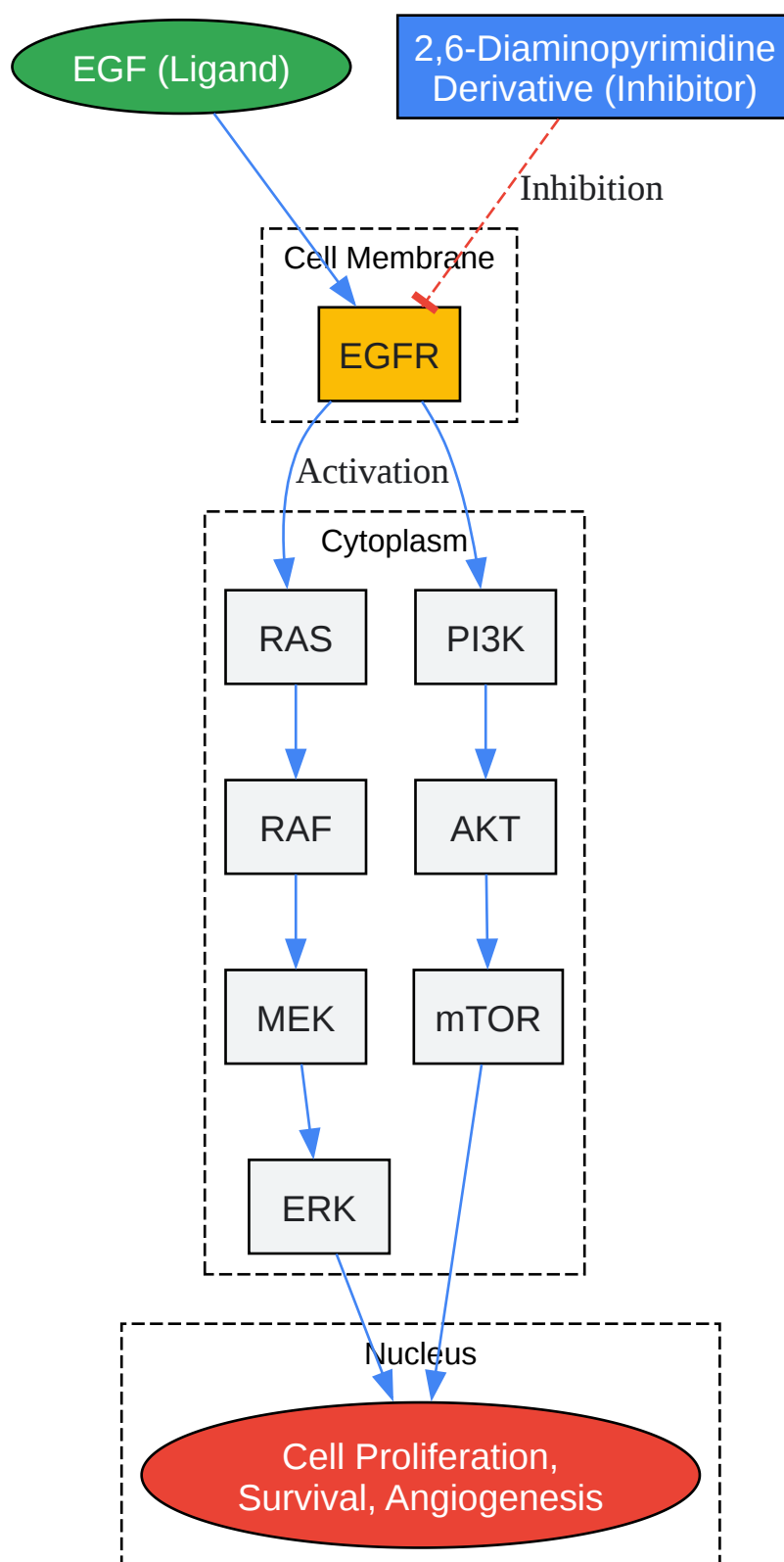
Quantitative Data on Biological Activity

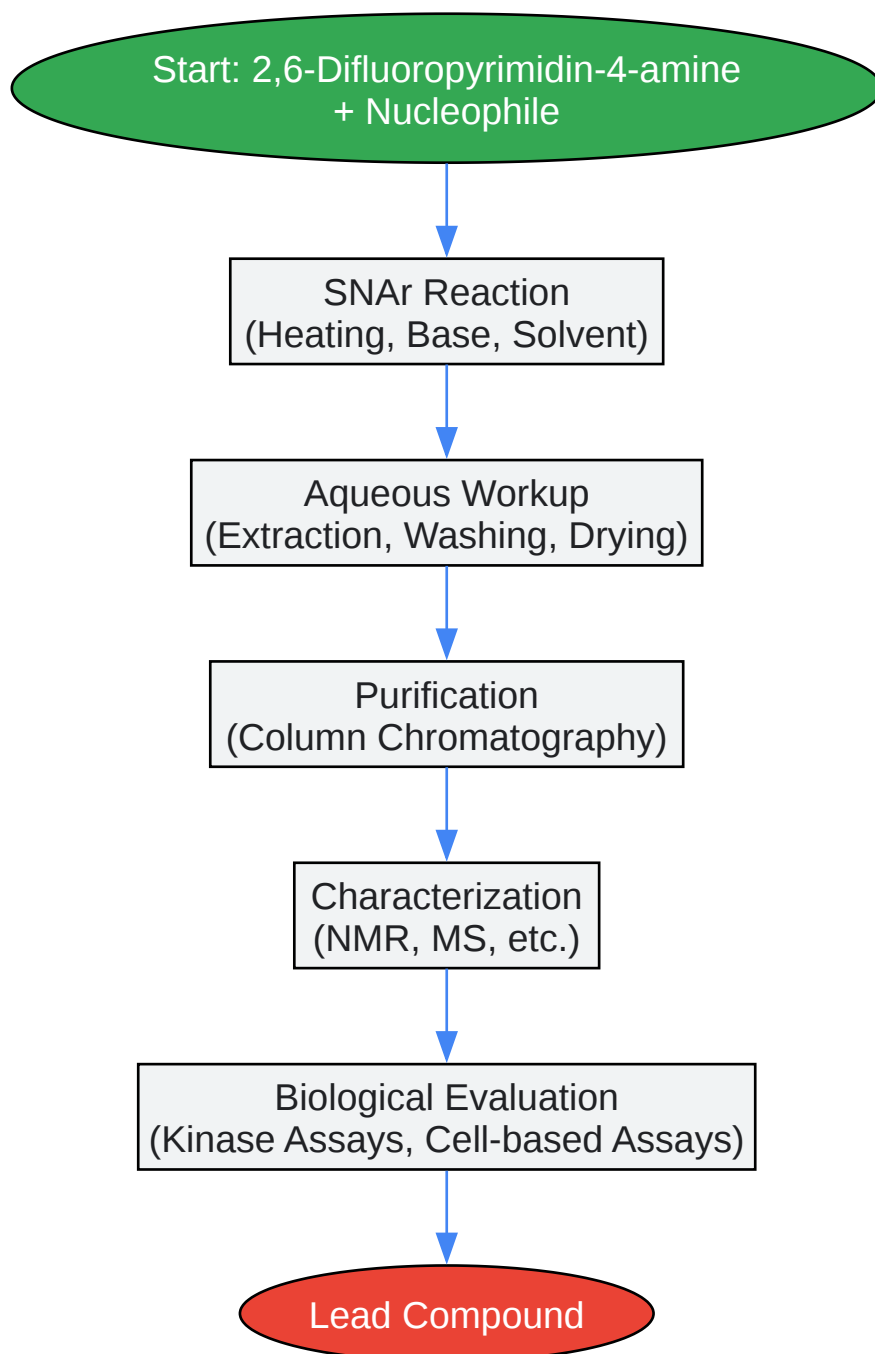
The following table summarizes the in vitro activity of representative compounds derived from diaminopyrimidine scaffolds, highlighting their potential as kinase inhibitors.

Compound ID	Target Kinase(s)	IC50 (nM)	Cell Line	Antiproliferative IC50 (μM)
Compound 1	EGFR, HER2	14.8 (EGFR), 682 (HER2)	A549	5.67[5]
Compound 8	pcDHFR, tgDHFR	-	P. carinii	88% inhibition at 10 μM[8]
Compound 4c	EGFRwt	-	A549, PC-3, HepG2	0.56, 2.46, 2.21[6]
Yfq07	EGFR	-	H3255, A431, HCC827, PC-9, H1975	Potent activity reported[4]
Compound 8	T790M EGFR	-	H1975	1.2 (pEGFR)[3]
Compound 10	T790M EGFR	-	H1975	1.3 (pEGFR)[3]

Key Synthetic Reactions

The primary reaction utilized for the functionalization of **2,6-difluoropyrimidin-4-amine** is the Nucleophilic Aromatic Substitution (S_NAr) reaction. The fluorine atoms at the C2 and C6 positions are excellent leaving groups, allowing for the sequential or simultaneous introduction of various nucleophiles.





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